(1-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
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Overview
Description
The compound (1-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a complex organic molecule that features a combination of aromatic, sulfonyl, piperidine, and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the sulfonyl chloride: The starting material, 5-chloro-2-methylbenzenesulfonyl chloride, is prepared by reacting 5-chloro-2-methylbenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with piperidine to form the sulfonyl piperidine intermediate.
Formation of the pyrrolidine ring: The intermediate is further reacted with pyrrolidine under basic conditions to form the final compound, .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(1-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine and pyrrolidine rings may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol: can be compared with other sulfonyl piperidine and pyrrolidine derivatives.
This compound: is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties.
Uniqueness
- The presence of both piperidine and pyrrolidine rings in the same molecule is relatively uncommon and may result in unique binding interactions with biological targets.
- The combination of aromatic, sulfonyl, and heterocyclic groups provides a versatile scaffold for further functionalization and optimization in drug development.
Properties
IUPAC Name |
[1-[1-(5-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c1-13-4-5-14(18)11-17(13)24(22,23)19-9-6-15(7-10-19)20-8-2-3-16(20)12-21/h4-5,11,15-16,21H,2-3,6-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXSYWFQYRFOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)N3CCCC3CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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